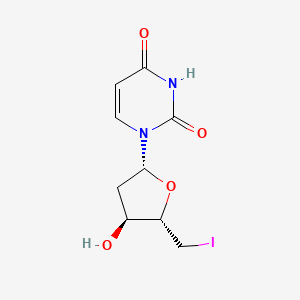

2',5'-Dideoxy-5'-iodouridine

描述

Classification and Structural Context as a Nucleoside Analog

Derivation as a Uridine (B1682114) Analog with Deoxyribose Modifications

The core structure of 2',5'-Dideoxy-5'-iodouridine is derived from uridine, a pyrimidine (B1678525) nucleoside integral to RNA. ontosight.ai The "dideoxy" designation signifies a critical modification to the sugar component, a deoxyribose derivative. Specifically, hydroxyl (-OH) groups are absent at both the 2' and 5' positions of the sugar ring. ontosight.ai

Significance of the 2', 5'-Dideoxy and 5'-Iodo Substitutions in Biological Systems

The dual modifications of the sugar moiety and the uracil (B121893) base are central to the compound's biological profile. The absence of the 2'-hydroxyl group makes it a deoxyribonucleoside analog, while the lack of the 5'-hydroxyl group is a key feature that can influence its metabolic fate and mechanism of action. The substitution of a hydrogen atom with an iodine atom at the 5-position of the uracil base further alters its properties. ontosight.aiontosight.ai

These structural changes can affect how the molecule is recognized and processed by cellular and viral enzymes. ontosight.ai For instance, some nucleoside analogs exert their effects by being incorporated into growing DNA or RNA chains, leading to the termination of the chain and thereby inhibiting processes like viral replication. ontosight.ai The presence of the bulky iodine atom can also influence interactions with enzyme active sites.

Historical and Contemporary Research Paradigms for this compound

The exploration of nucleoside analogs dates back to the mid-20th century, spurred by the discovery of the structure of DNA. nih.gov The initial idea was that modified nucleosides could disrupt biochemical pathways in virus-infected cells, thus acting as antiviral agents. nih.gov One of the earliest and simplest synthetic nucleoside analogs to show antiviral activity was 2'-Deoxy-5-iodouridine (Idoxuridine), which gained FDA approval in 1963 for treating herpes simplex virus infections. nih.gov

Research into this compound and its relatives fits within this broader historical context of developing nucleoside analogs with therapeutic potential. Contemporary research continues to explore the antiviral and anticancer properties of such compounds. ontosight.aimedchemexpress.com Modern studies often involve detailed investigations into their mechanisms of action, including their ability to inhibit specific enzymes or to be incorporated into nucleic acids. ontosight.aimedchemexpress.com The use of radiolabeled versions, for example with iodine-125, allows for tracing the compound's path in biological systems. ontosight.ai

Distinction and Interrelation with Closely Related Dideoxyiodouridine Analogs (e.g., 5'-Amino-2',5'-dideoxy-5-iodouridine)

The academic landscape includes a variety of related dideoxyiodouridine analogs, with subtle structural differences leading to distinct biological activities. A prominent example is 5'-Amino-2',5'-dideoxy-5-iodouridine (AIdU). nih.govontosight.ai

The key distinction lies in the substitution at the 5' position of the sugar. In this compound, this position is occupied by an iodine atom, whereas in AIdU, it is an amino (-NH2) group. ontosight.aiontosight.ai This seemingly minor change can have profound effects on the compound's properties. For instance, AIdU has been shown to be a potent and selective inhibitor of herpes simplex virus type 1 (HSV-1) replication with little to no cellular toxicity. nih.govasm.org Research suggests that AIdU may selectively inhibit viral-specific DNA synthesis. nih.govasm.org

Studies have also been conducted on derivatives of AIdU, such as its N-acetyl and N,3'-O-diacetyl forms, in an effort to enhance its antiviral efficacy. nih.gov These investigations highlight the ongoing efforts to fine-tune the structure of these analogs to optimize their biological activity.

Table of Key Dideoxyiodouridine Analogs and Their Distinguishing Features:

| Compound Name | 5' Substitution | Key Research Focus |

| This compound | Iodine | Antiviral and anticancer research ontosight.aimedchemexpress.com |

| 5'-Amino-2',5'-dideoxy-5-iodouridine (AIdU) | Amino Group | Selective anti-herpes simplex virus activity nih.govasm.org |

| 5'-Azido-2',5'-dideoxy-5-iodouridine | Azido (B1232118) Group | Antiherpetic activity in vivo nih.gov |

Structure

3D Structure

属性

IUPAC Name |

1-[(2R,4S,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O4/c10-4-6-5(13)3-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWLLSHCWALPBJ-SHYZEUOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CI)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CI)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561682 | |

| Record name | 2',5'-Dideoxy-5'-iodouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58510-66-0 | |

| Record name | 2',5'-Dideoxy-5'-iodouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization for Academic Research on 2 ,5 Dideoxy 5 Iodouridine

Chemical Synthesis Pathways of 2',5'-Dideoxy-5'-iodouridine

The synthesis of this compound typically starts from the readily available nucleoside, 2'-deoxyuridine (B118206). A common synthetic route involves the selective protection of the 3'-hydroxyl group, followed by activation of the 5'-hydroxyl group for subsequent nucleophilic substitution.

A key intermediate in this synthesis is 5'-O-tosyl-2'-deoxyuridine, which can be prepared by reacting 2'-deoxyuridine with p-toluenesulfonyl chloride (TsCl) in pyridine. The tosyl group at the 5'-position is an excellent leaving group, facilitating its displacement by an iodide ion. The iodination is typically achieved using sodium iodide (NaI) in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF), leading to the formation of this compound.

Alternative methods may involve the use of other activating groups at the 5'-position, such as mesyl or triflyl groups, to enhance the efficiency of the iodination step. The reaction conditions, including temperature and reaction time, are optimized to maximize the yield and purity of the final product.

Strategies for Chemical Modification and Analog Generation

The chemical scaffold of this compound provides multiple sites for modification, enabling the synthesis of a diverse range of analogs with potentially enhanced biological activities. These modifications primarily target the 5'-position, the 3'-hydroxyl group, and the uracil (B121893) base.

Synthesis of 5'-Amino-2',5'-dideoxy-5-iodouridine (AIdU) and its Derivatives

A crucial derivative of this compound is 5'-Amino-2',5'-dideoxy-5-iodouridine (AIdU), where the 5'-iodo group is replaced by an amino group. This transformation is typically achieved by reacting this compound with a source of ammonia (B1221849) or, more commonly, via a two-step process involving an azide (B81097) intermediate. The 5'-azido derivative, 5'-azido-2',5'-dideoxy-5-iodouridine, is synthesized by reacting the 5'-tosylated precursor with sodium azide. Subsequent reduction of the azido (B1232118) group, often using methods like the Staudinger reaction with triphenylphosphine (B44618) followed by hydrolysis or catalytic hydrogenation, yields AIdU. nih.gov

The primary amino group of AIdU serves as a handle for further derivatization. N-acylation is a common strategy to modify the properties of AIdU. nih.gov The reaction of AIdU with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base, leads to the formation of N-acyl derivatives. ias.ac.in For instance, N-acetylation of AIdU has been shown to influence its interaction with viral enzymes. nih.gov

Furthermore, both the 5'-amino and the 3'-hydroxyl groups can be acylated. The preparation of N,3'-O-diacetyl derivatives involves treating AIdU with an excess of the acylating agent, such as acetic anhydride, to achieve acylation at both positions. nih.gov These diacetylated compounds have been synthesized to explore the structure-activity relationships of AIdU analogs. nih.gov

Table 1: Examples of N-Acyl and N,3'-O-Diacetyl Derivatives of AIdU

| Derivative Name | Starting Material | Key Reagents | Reference |

|---|---|---|---|

| N-Acetyl-5'-amino-2',5'-dideoxy-5-iodouridine | AIdU | Acetic anhydride | nih.gov |

In addition to acylation, the 5'-amino group of AIdU can be sulfonated to produce N-sulphonyl derivatives. nih.gov This is typically achieved by reacting AIdU with various sulfonyl chlorides in the presence of a suitable base. The resulting sulfonamides have different electronic and steric properties compared to the corresponding amides, which can significantly impact their biological activity. A range of N-sulphonyl derivatives of AIdU have been synthesized and studied for their potential as enzyme inhibitors. nih.gov

Preparation of Anhydro Analogues

Anhydro nucleosides are a class of derivatives where an intramolecular bridge is formed between the sugar moiety and the nucleobase. In the context of this compound, anhydro analogues can be prepared, although the literature more commonly describes the synthesis of anhydro derivatives of related azido-nucleosides. For instance, the synthesis of [2-14C]2,5'-anhydro-3'-azido-2',3'-dideoxy-5-iodouridine has been reported. iaea.orgresearchgate.net These syntheses often involve intramolecular cyclization under specific reaction conditions. The formation of the anhydro linkage significantly alters the conformation of the nucleoside, which can have profound effects on its biological properties. Several 2,5'-anhydro analogues have been synthesized and evaluated for their antiviral activities. nih.gov

Phosphoramidate (B1195095) Synthesis Approaches

Phosphoramidates are prodrugs of nucleoside monophosphates, designed to bypass the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analogs. The synthesis of phosphoramidate derivatives of this compound involves the coupling of the 3'-hydroxyl group with a phosphoramidate moiety.

A common approach is the use of phosphoramidite (B1245037) chemistry. For instance, 2'-Deoxy-5'-O-DMT-5-iodouridine 3'-CE phosphoramidite is a key building block for the synthesis of oligonucleotides containing 5-iodouridine. biosynth.com This phosphoramidite can be incorporated into DNA synthesizers to create modified oligonucleotides. biosynth.com

The ProTide technology is a widely used method for preparing nucleoside phosphoramidates. nih.gov This approach involves the reaction of the nucleoside with a phosphorylating agent, followed by the addition of an amino acid ester and an aryl group. nih.gov While specific examples for this compound are not extensively detailed in the provided search results, the general principles of phosphoramidate synthesis are well-established and applicable. nih.govacs.org The synthesis of 5-Iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate (AIdUTP), a phosphoramidate analog of the corresponding triphosphate, has also been described, highlighting the interest in modifying the phosphate (B84403) backbone of these nucleosides. nih.gov

Molecular and Biochemical Mechanisms of Action of 2 ,5 Dideoxy 5 Iodouridine

Interference with Nucleic Acid Synthesis Pathways

The primary mechanism of action of 2',5'-Dideoxy-5'-iodouridine revolves around its ability to act as a fraudulent building block in the synthesis of nucleic acids. By mimicking naturally occurring nucleosides, it deceives the cellular and viral enzymes responsible for DNA and RNA replication, leading to the termination of these vital processes.

Mechanism of Incorporation into DNA and RNA

For this compound to exert its effects, it must first be activated within the cell through a process of phosphorylation. Cellular or viral kinases add phosphate (B84403) groups to the molecule, converting it into its triphosphate form. This activated analog then competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing DNA chain by DNA polymerases.

While the primary target of many dideoxynucleosides is DNA synthesis, some analogs can also be recognized by RNA polymerases, leading to their incorporation into RNA transcripts. However, the efficiency of incorporation into RNA is generally lower than into DNA. The substitution of the 3'-hydroxyl group with a hydrogen atom in the dideoxy structure is the key feature that allows it to be incorporated but prevents further chain elongation.

A related compound, 5-iodo-5'-amino-2',5'-dideoxyuridine, has been shown to be incorporated into the DNA of Herpes Simplex Virus (HSV). This suggests that the viral DNA polymerase recognizes the analog as a substrate, integrating it into the replicating viral genome.

Role as a Chain Terminator in Nucleic Acid Elongation

The incorporation of this compound into a growing DNA or RNA strand is a critical and ultimately lethal event for the nucleic acid chain. The fundamental principle behind its action as a chain terminator lies in the absence of a 3'-hydroxyl (-OH) group on the deoxyribose sugar moiety.

In normal nucleic acid synthesis, the 3'-hydroxyl group of the last nucleotide in the chain acts as a nucleophile, attacking the alpha-phosphate of the incoming nucleoside triphosphate. This reaction forms a phosphodiester bond, extending the nucleic acid chain. Because this compound lacks this essential 3'-hydroxyl group, once it is incorporated, no further nucleotides can be added. biosyn.comresearchgate.net This premature cessation of elongation results in the production of truncated, non-functional DNA or RNA molecules, thereby halting replication. biosyn.com

Specific Enzymatic Interactions and Inhibitory Effects

Beyond its role as a chain terminator, this compound and its derivatives also exhibit specific inhibitory effects on key enzymes involved in viral replication, further contributing to their antiviral activity.

Modulation of Viral DNA Polymerase Activity

Viral DNA polymerases are the primary targets for nucleoside analogs like this compound. The triphosphate form of the compound acts as a competitive inhibitor of the natural substrate for the viral DNA polymerase. This means that it binds to the active site of the enzyme, preventing the natural nucleotide from binding and thus inhibiting the polymerase's function. The efficiency of this inhibition can be significantly higher for viral DNA polymerases compared to host cell DNA polymerases, providing a degree of selectivity for antiviral action. The incorporation of 5'-amino-2',5'-dideoxy nucleotide analogs into DNA has been demonstrated with Escherichia coli DNA polymerase I. nih.gov

Interaction with Virus-Specified Deoxypyrimidine Kinases

Many viruses, including Herpes Simplex Virus, encode their own deoxypyrimidine kinases, such as thymidine (B127349) kinase (TK). wikipedia.org These viral enzymes are often less specific than their cellular counterparts and can more readily phosphorylate nucleoside analogs. This preferential phosphorylation by viral kinases is a crucial step in the activation of compounds like this compound, leading to a higher concentration of the active triphosphate form within infected cells.

In addition to being a substrate, derivatives of this compound can also act as inhibitors of viral deoxypyrimidine kinases. A related compound, 5-iodo-5'-amino-2',5'-dideoxyuridine (AIdU), has been shown to inhibit the phosphorylation of thymidine by the deoxypyrimidine kinase of Herpes Simplex Virus type 1 (HSV-1). nih.gov In the absence of feedback inhibitors, AIdU inhibited thymidine kinase with an apparent Ki of 0.7 microM. nih.gov This inhibition further disrupts the supply of essential building blocks for DNA synthesis in virus-infected cells.

| Compound | Target Enzyme | Mechanism of Action | Observed Effect |

|---|---|---|---|

| This compound (triphosphate form) | Viral DNA Polymerase | Competitive Inhibition / Chain Termination | Halts viral DNA elongation |

| 5-iodo-5'-amino-2',5'-dideoxyuridine (AIdU) | Herpes Simplex Virus type 1 (HSV-1) Thymidine Kinase | Inhibition of Thymidine Phosphorylation | Reduces the pool of thymidine triphosphate for DNA synthesis |

Substrate Affinity and Competitive Inhibition Studies

Studies on this compound and its derivatives have revealed insights into their interaction with viral enzymes, particularly herpes simplex virus type 1 (HSV-1) deoxypyrimidine kinase. The affinity of these compounds for the viral kinase is a critical determinant of their antiviral activity.

N-Acetylation of a related compound, 5'-amino-2',5'-dideoxy-5-iodouridine (AIdU), was found to increase its ability to inhibit the phosphorylation of thymidine by the HSV-1 deoxypyrimidine kinase. nih.gov This suggests that the acetylated derivative has a higher affinity for the enzyme's active site. Conversely, diacetylation of AIdU had the opposite effect, indicating a lower affinity. nih.gov The binding of an inhibitor to the active site of an enzyme prevents the binding of the natural substrate, a process known as competitive inhibition. uniroma1.it In this type of inhibition, the inhibitor molecule resembles the substrate and competes for the same binding site. uniroma1.it The maximum reaction rate (Vmax) remains unchanged, but the amount of substrate needed to reach half of the Vmax (Km) is increased. uniroma1.it

Further research has explored a range of N-acyl-, N-sulphonyl-, and N,3'-O-diacyl- derivatives of AIdU, with several of these compounds demonstrating enhanced inhibition of the deoxypyrimidine kinase. nih.gov This indicates that modifications to the 5'-amino group can significantly influence the compound's affinity for the viral enzyme. The principle of competitive inhibition is central to the mechanism of action of many nucleoside analogs, which act as antimetabolites by competing with natural nucleosides for enzymatic binding. uniroma1.it

Effects on Host Cellular DNA Polymerases (e.g., Polymerase α, β, γ, ε)

While potent against viral enzymes, an ideal antiviral agent should exhibit minimal interaction with host cellular DNA polymerases to reduce toxicity. The B family of replicative DNA polymerases includes the essential mammalian polymerase ζ, which plays a role in translesion DNA synthesis (TLS), a process that allows the DNA replication machinery to bypass DNA lesions.

Research on various nucleoside analogs has shed light on their interactions with different DNA polymerases. For instance, in the context of UV-induced DNA damage, DNA polymerase ζ cooperates with polymerases κ and ι to carry out error-prone TLS across pyrimidine (B1678525) photodimers. nih.gov This highlights the complex interplay of different polymerases in cellular DNA maintenance. Poxviruses, which have their own DNA polymerase (E9 protein), have shown that mutations in both the polymerase and the 3'-5' exonuclease domains can lead to drug resistance, indicating the importance of these domains in the interaction with nucleoside analogs. mdpi.com

The specificity of antiviral nucleoside analogs for viral polymerases over host polymerases is a key factor in their therapeutic index. While detailed studies specifically on the inhibitory effects of this compound on host cellular DNA polymerases α, β, γ, and ε are not extensively available in the provided search results, the general principle for such antiviral agents is to have a significantly lower affinity for these host enzymes compared to the viral polymerase.

Impact on Pyrimidine De Novo Biosynthesis (analog-dependent)

The de novo biosynthesis of pyrimidines is a fundamental cellular process that produces the building blocks for nucleic acid synthesis. researchgate.netdavuniversity.org This pathway involves a series of enzymatic steps, starting from bicarbonate, aspartate, and glutamine to form the pyrimidine ring, which is then attached to a ribose 5-phosphate. davuniversity.org A key intermediate in this pathway is uridine (B1682114) monophosphate (UMP). researchgate.net

Certain nucleoside analogs can interfere with this pathway. For example, the chemotherapeutic agent 5-Fluorodeoxyuridine exerts its effect by being metabolized to 5-fluorodeoxyuridine monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase. patsnap.com This enzyme is crucial for the synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA replication. patsnap.com Inhibition of thymidylate synthase leads to a depletion of dTMP and a halt in DNA synthesis. patsnap.com

The impact of this compound on pyrimidine de novo biosynthesis would depend on its ability to be metabolized into a form that can inhibit one of the enzymes in this pathway. The regulation of this pathway is complex, with feedback mechanisms controlling the activity of key enzymes like carbamoyl-phosphate synthetase and aspartate transcarbamoylase. nih.gov Any analog that mimics the natural substrates or allosteric regulators of these enzymes could potentially disrupt pyrimidine biosynthesis. For instance, in some organisms, enzymes like cytidine (B196190) deaminase and thymidine kinase play a role in the metabolism of nucleoside analogs, directing them into pathways that can inhibit crucial enzymes like thymidylate synthase. nih.govplos.org

Consequences on Nucleic Acid Structure and Integrity

Analysis of Single-Stranded Breaks in Viral DNA

The incorporation of nucleoside analogs into viral DNA can lead to structural alterations, including the formation of single-stranded breaks (SSBs). SSBs are a form of DNA damage where one of the two strands of the DNA double helix is broken. This can occur through various mechanisms, including the action of reactive oxygen species or as an intermediate step in DNA repair pathways. nih.gov

While direct studies analyzing SSBs in viral DNA specifically caused by this compound were not found in the search results, the general principle is that the incorporation of a modified nucleotide can create a fragile site within the DNA strand, making it more susceptible to cleavage. For example, the repair of UV-induced DNA damage involves the creation and subsequent sealing of SSBs. nih.gov Inhibitors of DNA synthesis can increase the number of these breaks by slowing down the repair process. nih.gov

The structure of single-stranded DNA viruses, which have a circular ssDNA genome within a protein shell, could be particularly vulnerable to agents that induce SSBs. researchgate.net

Correlation between DNA Structural Alterations and Biological Activity

The biological activity of nucleoside analogs is intrinsically linked to the structural alterations they induce in nucleic acids. The incorporation of modified nucleotides can disrupt the normal structure and function of DNA, leading to inhibition of replication and, ultimately, antiviral or anticancer effects.

The relationship between the structure of a compound and its biological activity is a central concept in pharmacology. dovepress.com For nucleoside analogs, factors such as the ability to be phosphorylated by viral kinases and subsequently incorporated into the growing DNA chain are critical determinants of their activity. Once incorporated, the altered nucleotide can lead to chain termination or the creation of a structurally unstable region in the DNA.

The cytotoxic effects of many DNA-damaging agents are correlated with their ability to induce lesions such as single and double-strand breaks. nih.govmdpi.com Therefore, the antiviral activity of this compound and its derivatives is likely a direct consequence of their ability to be incorporated into viral DNA, leading to structural alterations that inhibit viral replication.

Applications in Antiviral Research: Studies with 2 ,5 Dideoxy 5 Iodouridine and Its Analogs

Targeting DNA Viruses

The quest for effective antiviral agents has led to the investigation of numerous nucleoside analogs that can selectively interfere with viral replication without causing significant harm to the host cells. Among these, 2',5'-Dideoxy-5'-iodouridine, also known as 5'-amino-2',5'-dideoxy-5-iodouridine (AIU), and its related compounds have been the subject of research for their activity against various DNA viruses.

Research on Herpes Simplex Virus (HSV) Replication Inhibition

Herpes Simplex Viruses are a significant cause of human diseases, and much research has been focused on finding selective inhibitors of their replication.

This compound has been identified as a potent inhibitor of Herpes Simplex Virus Type 1 (HSV-1) replication. nih.govasm.org Studies have demonstrated that this thymidine (B127349) analog can significantly reduce the yield of infectious virus particles in cell cultures. asm.org The antiviral activity of this compound is noteworthy because it exhibits high selectivity, meaning it inhibits viral DNA synthesis with little to no toxicity to the host cells at effective concentrations. nih.govasm.org For instance, a concentration of 200 µM of the compound was shown to cause a reduction in virus yield by approximately two logarithmic units. asm.org

Further research has explored the relationship between the incorporation of this compound into viral DNA and its antiviral effect. A direct correlation was found between the extent of the analog's incorporation into HSV-1 DNA and the inhibition of viral replication. nih.gov However, to achieve antiviral effects similar to those of 5-iodo-2'-deoxyuridine, a much higher concentration of this compound was required. nih.gov The incorporation of this analog into the viral DNA has been shown to cause dose-dependent single-stranded and, to a lesser degree, double-stranded breaks. nih.gov

| Compound | Virus | Cell Line | Concentration (µM) | Effect |

| This compound (AIU) | HSV-1 | Vero | 200 | ~2 log decrease in virus yield |

| Adenine arabinoside (ara-A) | HSV-1 | Vero | 200 | ~1 log decrease in virus yield |

Data sourced from studies on the inhibition of HSV-1 as a function of drug concentration. asm.org

The selective antiviral activity of this compound is closely linked to the enzymes induced by the herpes simplex virus upon infection. asm.orgumich.edu The high selectivity of the compound for HSV-infected cells is likely due to the specificity of an HSV-induced enzyme. umich.edu Specifically, the herpes simplex virus type 1 (HSV-1) encoded thymidine kinase plays a crucial role. nih.gov

This viral enzyme is capable of phosphorylating this compound, a step that is essential for its antiviral action. nih.gov In vitro studies have shown that the HSV-1 encoded thymidine kinase converts this compound into its 5'-diphosphate derivative. nih.gov In contrast, the thymidine kinase from Escherichia coli, even at much higher activity levels, is unable to phosphorylate this analog. nih.gov This differential phosphorylation by viral versus cellular enzymes is a key factor in the compound's selective inhibition of the virus. This compound has also been shown to competitively inhibit the phosphorylation of thymidine and deoxycytidine by the viral enzyme. nih.gov

Efforts to enhance the antiviral efficacy of this compound have involved the synthesis of its derivatives. nih.gov For example, N-acetylation of the compound was found to increase its ability to inhibit the deoxypyrimidine kinase of HSV-1. nih.gov

Studies on Varicella-Zoster Virus (VZV)

The antiviral potential of this compound has also been evaluated against Varicella-Zoster Virus (VZV), another member of the herpesvirus family. Research using three different isolates of VZV demonstrated that the compound could reduce the number of plaques formed by both VZV-infected cells and cell-free virus. nih.gov This reduction in plaque formation was observed at concentrations ranging from 10 to 800 µM, resulting in an inhibition of approximately 30% to 95%. nih.gov In addition to reducing the number of plaques, the presence of this compound also led to a noticeable decrease in the size of the plaques. nih.gov Importantly, even at the highest concentration tested (800 µM), the compound did not show toxicity to human diploid embryo fibroblast cells. nih.gov

| Compound | Virus | Concentration (µM) | Inhibition of Plaque Formation |

| This compound (AIU) | VZV | 10 - 800 | ~30% - 95% |

Data based on studies of plaque reduction in VZV-infected cells. nih.gov

Research on Vaccinia Virus

Research into the efficacy of this compound and its analogs against vaccinia virus, a member of the poxvirus family, has been conducted. While some related thymidine analogs have shown specific activity against herpes simplex virus, they did not inhibit the multiplication of vaccinia virus. sci-hub.ru However, the parent compound, 5-iodo-2'-deoxyuridine (IDU), is a potent inhibitor of vaccinia virus replication. nih.gov IDU has been shown to inhibit the synthesis of vaccinia virus DNA in a dose-dependent manner. nih.gov The incorporation of 5-iodo-2'-deoxyuridine into the DNA of vaccinia virus has been documented. nih.gov

Epstein-Barr Virus (EBV) Replication Research

The effects of this compound have been studied in the context of Epstein-Barr Virus (EBV), another herpesvirus linked to various human diseases. In contrast to its potent inhibition of HSV, this compound was found to have little effect on the EBV-induced transformation of human umbilical cord leukocytes. nih.gov However, the compound was effective in inhibiting the expression of the EBV viral capsid antigen and reducing the production of biologically active extracellular transforming virus in cells already transformed by EBV. nih.gov This suggests that while it may not prevent the initial transformation process, it can interfere with later stages of the viral life cycle.

Targeting RNA Viruses (for relevant analogues)

The quest for effective antiviral agents has led to the synthesis and evaluation of numerous nucleoside analogs. Among these, derivatives of this compound have been investigated for their potential to inhibit the replication of RNA viruses, particularly retroviruses. These compounds are structurally designed to interfere with the viral replication cycle, often by targeting the viral reverse transcriptase enzyme.

Human Immunodeficiency Virus Type 1 (HIV-1) Studies

Several analogs of this compound have been synthesized and assessed for their activity against Human Immunodeficiency Virus Type 1 (HIV-1), the causative agent of Acquired Immunodeficiency Syndrome (AIDS). Research has focused on modifications at the 3' and 5' positions of the deoxyribose ring to enhance antiviral potency and selectivity.

One area of investigation involves the synthesis of 2,5'-anhydro analogs. For instance, 2,5'-anhydro-3'-azido-2',3'-dideoxy-5-iodouridine (B15417938) demonstrated anti-HIV-1 activity with a 50% inhibitory concentration (IC50) of 27.1 microM. nih.gov This particular modification, while showing activity, was found to be somewhat less potent than its parent compound, 3'-azido-2',3'-dideoxy-5-iodouridine (B1199611). nih.gov Another related compound, 2,5'-anhydro-3'-azido-3'-deoxythymidine, a derivative of a closely related nucleoside, exhibited more significant anti-HIV-1 activity with an IC50 value of 0.56 microM. nih.gov

Further studies have explored the antiviral properties of 3'-azido-2',3'-dideoxy-5-iodouridine (AzIdUrd). This compound, along with its bromo-analog, has been shown to be a potent and selective inhibitor of HIV-1 replication in vitro. nih.gov The triphosphate form of AzIdUrd acts as a potent competitive inhibitor of HIV-1 reverse transcriptase. nih.gov

The following table summarizes the anti-HIV-1 activity of selected analogs:

| Compound | Virus | IC50 (µM) |

| 2,5'-Anhydro-3'-azido-3'-deoxythymidine | HIV-1 | 0.56 |

| 2,5'-Anhydro-3'-azido-2',3'-dideoxyuridine | HIV-1 | 4.95 |

| 2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-bromouridine | HIV-1 | 26.5 |

| 2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-iodouridine | HIV-1 | 27.1 |

| 2,5'-Anhydro-3'-deoxythymidine | HIV-1 | 48 |

| 2,5'-Anhydro analogue of 5-methyl-2'-deoxyisocytidine | HIV-1 | 12 |

Research on Rauscher-Murine Leukemia Virus (R-MuLV)

The antiviral activity of these nucleoside analogs has also been evaluated against other retroviruses, such as the Rauscher-Murine Leukemia Virus (R-MuLV), which serves as a model system for studying retroviral replication.

In cell culture studies, several analogs demonstrated significant activity against R-MuLV. Among the most active compounds were 3'-azido-3'-deoxythymidine (AZT), 3'-azido-2',3'-dideoxy-5-iodouridine, and 3'-azido-2',3'-dideoxy-5-bromouridine. nih.gov The 2,5'-anhydro derivative of AZT also showed notable activity. nih.gov

The IC50 values for the most active compounds against R-MuLV are presented in the table below:

| Compound | Virus | IC50 (µM) |

| 3'-Azido-3'-deoxythymidine (AZT) | R-MuLV | 0.023 |

| 3'-Azido-2',3'-dideoxy-5-iodouridine | R-MuLV | 0.21 |

| 3'-Azido-2',3'-dideoxy-5-bromouridine | R-MuLV | 0.23 |

| 2,5'-Anhydro-3'-azido-3'-deoxythymidine | R-MuLV | 0.27 |

Evaluation of Selective Antiviral Efficacy

A critical aspect of antiviral drug development is the evaluation of a compound's selective toxicity towards the virus-infected cell over the uninfected host cell. Various assays are employed to quantify this selectivity.

Quantitative Analysis of Virus Yield Reduction

One method to assess antiviral efficacy is to measure the reduction in the production of new virus particles in the presence of the compound. For example, 5'-amino-2',5'-dideoxy-5-iodouridine (AIU) was shown to cause a significant decrease in the yield of herpes simplex virus type 1 (HSV-1). asm.org At a concentration of 200 µM, AIU produced approximately a 2-log (100-fold) decrease in virus yield. asm.org This method provides a direct measure of the compound's ability to inhibit viral replication.

Plaque Reduction Assays in Cell Culture

Plaque reduction assays are a standard method for determining the antiviral activity of a compound. In this assay, a confluent monolayer of host cells is infected with a virus, which, after a period of incubation, forms localized areas of cell death or "plaques." The antiviral compound is added at varying concentrations, and its ability to reduce the number or size of plaques is quantified.

This method has been used to evaluate the efficacy of various nucleoside analogs, including derivatives of 5-iodo-2'-deoxyuridine, against a range of viruses. nih.govasm.org For example, the 50% effective concentrations (EC50) for inhibiting the replication of HSV-1 and HSV-2 have been determined for compounds like 5-ethyl-2'-deoxyuridine. asm.org

Determination of Selective Indices for Viral versus Host DNA Synthesis Inhibition

A key mechanism of action for many nucleoside analogs is the inhibition of viral DNA synthesis. To assess the selectivity of this inhibition, researchers compare the compound's effect on viral DNA synthesis with its effect on host cell DNA synthesis. The selective index (SI) is a ratio that quantifies this differential effect. A higher SI indicates greater selectivity for the viral target. umich.edu

For instance, studies with 3'-azido-2',3'-dideoxy-5-iodouridine (AzIdUrd) and its bromo-analog (AzBdUrd) have shown that these compounds are potent competitive inhibitors of HIV-1 reverse transcriptase, with Ki values of 0.028 µM and 0.043 µM, respectively. nih.gov In contrast, they are relatively poor inhibitors of the host cell DNA polymerase alpha, with Ki values of 42.0 µM and 42.7 µM, respectively. nih.gov This significant difference in inhibitory activity against the viral versus the host enzyme contributes to the high therapeutic index of these compounds. nih.gov

The following table illustrates the differential inhibition of viral and host polymerases by the triphosphate forms of AzIdUrd and AzBdUrd:

| Compound | Target Enzyme | Ki (µM) |

| AzIdUTP | HIV-1 Reverse Transcriptase | 0.028 |

| AzIdUTP | H9 Cell DNA Polymerase α | 42.0 |

| AzBdUTP | HIV-1 Reverse Transcriptase | 0.043 |

| AzBdUTP | H9 Cell DNA Polymerase α | 42.7 |

Applications in Anticancer Research: Studies with 2 ,5 Dideoxy 5 Iodouridine and Its Analogs

Inhibition of DNA Synthesis in Malignant Cell Proliferation

A primary mechanism through which nucleoside analogs like 2',5'-Dideoxy-5'-iodouridine exert their anticancer effects is by interfering with the synthesis of DNA, a process essential for the rapid and uncontrolled division of cancer cells. ontosight.aimedchemexpress.com As analogs of natural nucleosides, the building blocks of DNA and RNA, these compounds can be taken up by cells and undergo intracellular phosphorylation. Once converted to their triphosphate form, they can act as competitive inhibitors of DNA polymerases or be incorporated into the elongating DNA strand.

The lack of a hydroxyl group at the 2' and 5' positions of the deoxyribose sugar in this compound is a key structural modification. ontosight.ai In DNA synthesis, the 3'-hydroxyl group of the sugar moiety is crucial for forming the phosphodiester bond that links one nucleotide to the next. While this compound retains the 3'-hydroxyl group, its incorporation and the presence of the bulky iodine atom at the 5' position can disrupt the normal conformation of the DNA helix and interfere with the function of DNA polymerases and other associated proteins, thereby inhibiting further DNA elongation and replication.

Studies on related nucleoside analogs have demonstrated this principle. For instance, the analog 5'-amino-2',5'-dideoxy-5-iodouridine has been shown to selectively inhibit viral-specific DNA synthesis. asm.org Similarly, the broader class of purine (B94841) nucleoside analogs, which share mechanistic principles with pyrimidine (B1678525) analogs, are known to inhibit DNA synthesis as a core component of their anticancer activity. chemsrc.commedchemexpress.eumedchemexpress.eu This disruption of DNA replication is particularly detrimental to cancer cells, which are characterized by high rates of proliferation and are thus more dependent on continuous DNA synthesis than most normal, quiescent cells.

Induction of Apoptotic Pathways in Cancer Cell Lines

Beyond the direct inhibition of DNA synthesis, a critical component of the antitumor activity of this compound and its analogs is the induction of apoptosis, or programmed cell death. medchemexpress.comchemsrc.com Apoptosis is a natural, orderly process that eliminates damaged or unwanted cells. Many cancer cells develop mechanisms to evade apoptosis, contributing to their survival and proliferation. Therapeutic agents that can successfully reactivate these dormant death pathways are of significant interest.

The cellular stress induced by the inhibition of DNA synthesis and the incorporation of fraudulent nucleotides into the genome can trigger intrinsic apoptotic pathways. targetmol.com This process is often mediated by the cell's DNA damage response system. When irreparable damage is detected, a signaling cascade is initiated that leads to the activation of effector caspases (like caspase-3, -8, and -9), which are proteases that execute the dismantling of the cell. mdpi.com

The anticancer mechanisms for purine and pyrimidine nucleoside analogs frequently rely on the induction of apoptosis. chemsrc.commedchemexpress.eutargetmol.com For example, the anticancer agent 5-Fluorouracil, a related uracil (B121893) analog, is known to induce both apoptosis and autophagy. targetmol.com Research into other compounds has shown that the induction of apoptosis can be confirmed by observing the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspases in treated cancer cells. mdpi.com Furthermore, the upregulation of pro-apoptotic proteins (like Bax) and the downregulation of anti-apoptotic proteins (like Bcl-2 and Survivin) are common indicators of apoptosis induction by chemotherapeutic agents. mdpi.com

Investigations into Antitumor Activity against Specific Malignancies (e.g., Indolent Lymphoid Malignancies for nucleoside analogs)

Research has indicated that purine and pyrimidine nucleoside analogs exhibit a broad spectrum of antitumor activity, with particular efficacy noted against certain types of cancers, such as indolent lymphoid malignancies. medchemexpress.comchemsrc.commedchemexpress.eumedchemexpress.commedchemexpress.com These cancers, which include rarer chronic lymphoid leukemias, are often characterized by the slow but steady proliferation of malignant lymphocytes. The reliance of these cells on specific metabolic pathways can render them susceptible to nucleoside analogs.

The antitumor activity of this compound and its chemical relatives in these malignancies is linked to their fundamental mechanisms of inhibiting DNA synthesis and inducing apoptosis. medchemexpress.comchemsrc.commedchemexpress.eu Analogs such as 2'-O-Methyl-5-iodouridine have been specifically described as targeting malignant tumors of the inert lymphatic system. targetmol.com The therapeutic strategy hinges on the ability of these compounds to be selectively metabolized by the target cancer cells, leading to a concentrated cytotoxic effect.

Cell-Based Growth Inhibition Studies on Proliferating Cancer Models

The cytotoxic potential of novel compounds is rigorously evaluated through in vitro cell-based assays using various cancer cell lines. These studies are crucial for determining the concentration-dependent growth inhibitory effects of a compound and its selectivity towards cancer cells versus normal cells.

For instance, studies on phosphoramidate (B1195095) derivatives of 5-fluoro-2'-deoxyuridine (B1346552) (FdU), a related nucleoside analog, have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. nih.gov The antiproliferative effects were measured using assays like the sulforhodamine B (SRB) assay, which quantifies cell protein content as an indicator of cell viability. nih.gov

In one such study, two series of FdU phosphoramidates were synthesized and tested against five human cancer cell lines: cervical (HeLa), nasopharyngeal (KB), breast (MCF-7), liver (HepG2), and osteosarcoma (143B), as well as a normal human dermal fibroblast (HDF) cell line. nih.gov The results, often expressed as IC₅₀ values (the concentration required to inhibit cell growth by 50%), revealed that certain modifications to the parent nucleoside could dramatically enhance its potency. For example, a phosphoramidate derivative with an N-ethyl substituent was found to be considerably more active than the parent nucleoside, FdU, across all tested cancer cell lines. nih.gov

Below is a table summarizing representative findings on the growth inhibitory activity of related nucleoside analogs.

| Compound/Analog | Cancer Cell Line | Activity/Finding |

| 5-Fluoro-2'-deoxyuridine (FdU) Phosphoramidates | HeLa (Cervical), KB (Nasopharyngeal), MCF-7 (Breast), HepG2 (Liver), 143B (Osteosarcoma) | Two derivatives, 9b (N-ethyl) and 9j (N-(methoxy-(S)-alaninyl)), showed significantly higher cytotoxic activity than the parent FdU. Compound 10c (N-(2,2,2-trifluoroethyl)) was also more active than FdU in all tested cancer cell lines. nih.gov |

| 5'-Amino-2',5'-dideoxy-5-iodouridine (AIU) | Vero Cells (infected with HSV-1) | Exhibited significant antiviral activity with little to no cytotoxicity in uninfected Vero cells at concentrations up to 200 µM. asm.org |

| 5-aza-2'-deoxycytidine (DAC) | MDA-MB-468 (Breast), DLD-1 (Colorectal) | Induced cytotoxicity in MDA-MB-468 cells. In DLD-1 cells, DAC restored expression of tumor suppressor genes at concentrations that did not cause significant growth inhibition. nih.gov |

| 5-Fluorouracil, 5-Fluorouridine, 5-Fluoro-2'-deoxyuridine | Human Tumor Cell Strain (H.Ep. #1) | All three compounds demonstrated growth inhibition against the human tumor cell line. nih.gov |

| 5-Fluorocytidine, 5-Fluoro-2'-deoxycytidine | Human Tumor Cell Strain (H.Ep. #1) | Both compounds inhibited cell growth completely at a concentration of 0.1 µg/ml. scispace.com |

These cell-based studies are fundamental to the preclinical evaluation of nucleoside analogs, providing the essential data needed to identify promising candidates for further development in anticancer therapy. They help to elucidate the structure-activity relationship, guiding the synthesis of new derivatives with improved efficacy and selectivity. nih.govnih.gov

Molecular Biology and Biochemical Research Applications of 2 ,5 Dideoxy 5 Iodouridine

Development and Use as Molecular Probes and Labels

Molecular probes are essential tools in molecular biology for detecting, identifying, and quantifying specific molecules or processes within complex biological systems. The incorporation of a heavy atom like iodine makes 2',5'-Dideoxy-5'-iodouridine a candidate for development as a molecular probe.

Applications in Radiolabeling Experiments (e.g., utilizing Iodine-125)

The iodine atom in this compound can be substituted with a radioactive isotope of iodine, most notably Iodine-125 (¹²⁵I). Iodine-125 is a gamma-emitting radionuclide with a relatively long half-life of 59.4 days, making it suitable for a variety of radiolabeling experiments. researchgate.net The resulting radiolabeled compound, [¹²⁵I]-2',5'-Dideoxy-5'-iodouridine, can be used as a tracer in various biochemical assays.

While direct studies on [¹²⁵I]-2',5'-Dideoxy-5'-iodouridine are limited, research on the closely related compound, 5-[¹²⁵I]iodo-2'-deoxyuridine ([¹²⁵I]UdR), provides significant insights into its potential applications. [¹²⁵I]UdR has been extensively used to measure DNA synthesis in mammalian cells in vitro and to track the in vivo fate of tumor cells. nih.govresearchgate.net These studies have demonstrated that the radiolabeled nucleoside is incorporated into the DNA of proliferating cells, allowing for the monitoring of cell division and the assessment of therapeutic responses. nih.gov

The principle behind these applications lies in the cellular uptake and metabolism of the nucleoside analog. Once introduced into a biological system, [¹²⁵I]-2',5'-Dideoxy-5'-iodouridine would be transported into cells and could be a substrate for cellular enzymes. If incorporated into nucleic acids, its radioactive decay can be detected, providing a quantitative measure of the extent of incorporation and, by extension, the biological process being studied.

Table 1: Properties of Iodine-125 for Radiolabeling

| Property | Value |

|---|---|

| Half-life | 59.4 days researchgate.net |

| Decay Mode | Electron Capture researchgate.net |

| Primary Emissions | Gamma rays (35.5 keV), X-rays (27.2-31.7 keV) researchgate.net |

Utility in DNA Sequencing Methodologies

One of the most significant applications of dideoxynucleotides is in the chain termination method of DNA sequencing, famously known as Sanger sequencing. biostate.ainih.gov This method relies on the enzymatic synthesis of a DNA strand complementary to the template strand being sequenced. The reaction mixture contains the template DNA, a primer, DNA polymerase, and a mixture of normal deoxynucleoside triphosphates (dNTPs) and a small amount of chain-terminating dideoxynucleoside triphosphates (ddNTPs). biostate.ainih.gov

This compound, being a dideoxynucleotide, can theoretically be used as a chain terminator in Sanger sequencing. The absence of the 3'-hydroxyl group on the sugar moiety is the key feature of ddNTPs that leads to the termination of DNA chain elongation by DNA polymerase. biostate.ainih.gov When a ddNTP is incorporated into the growing DNA strand, the lack of a 3'-OH group prevents the formation of a phosphodiester bond with the next incoming dNTP, thus halting further synthesis. biostate.ai

In a typical Sanger sequencing experiment, four separate reactions are set up, each containing all four dNTPs but only one type of ddNTP (ddATP, ddGTP, ddCTP, or ddTTP). This results in a series of DNA fragments of varying lengths, each terminated at a specific base. When these fragments are separated by size using gel electrophoresis, the DNA sequence can be read. In the context of this methodology, this compound triphosphate could potentially be used as an analog of ddTTP.

Table 2: Components of a Sanger Sequencing Reaction

| Component | Function |

|---|---|

| DNA Template | The DNA molecule to be sequenced. |

| Primer | A short oligonucleotide that provides a starting point for DNA polymerase. nih.gov |

| DNA Polymerase | The enzyme that synthesizes the new DNA strand. nih.gov |

| dNTPs (dATP, dGTP, dCTP, dTTP) | The building blocks for the new DNA strand. nih.gov |

Tools for Elucidating Cellular and Viral Metabolic Pathways

Radiolabeled nucleoside analogs are invaluable tools for tracing the metabolic pathways of nucleosides in both normal and diseased cells, as well as in virus-infected cells. The metabolic fate of these analogs can provide crucial information about enzyme activities and metabolic fluxes.

Studies on the metabolic fate of the related compound 5-[¹²⁵I]iodo-2'-deoxyuridine ([¹²⁵I]UdR) have demonstrated its potential for in vivo tumor targeting and for understanding its metabolism in patients with colorectal cancer. nih.gov Following intratumoral injection, the uptake and distribution of the radiolabeled compound were monitored, revealing its incorporation into tumor cell nuclei. nih.gov This approach allows for the visualization and quantification of metabolic activity within the tumor.

Similarly, [¹²⁵I]-2',5'-Dideoxy-5'-iodouridine could be used as a tracer to investigate various metabolic pathways. Upon administration to cells or an organism, the compound would be subjected to the action of various enzymes, including nucleoside kinases and phosphorylases. By tracking the distribution of the radiolabel over time and analyzing the metabolites formed, researchers can gain insights into the pathways of nucleoside metabolism and how they might be altered in different physiological or pathological states. For example, a study on 3'-azido-2',3'-dideoxyuridine (B1200160) revealed previously unrecognized metabolic pathways for 2'-deoxyuridine (B118206) analogs, highlighting the potential for these compounds to uncover novel biochemical transformations. nih.gov

Methods for Nucleic Acid Labeling and Detection in Research Assays

Nucleic acid labeling is a fundamental technique in molecular biology used to detect and quantify specific DNA or RNA sequences in a variety of assays, including Southern blotting, Northern blotting, in situ hybridization, and microarray analysis. Probes, which are labeled nucleic acid fragments, are designed to hybridize to their complementary target sequences.

Halogenated nucleosides, such as those containing iodine, can be incorporated into nucleic acid probes. The iodine atom can serve as a point of attachment for other labels or can be used for crosslinking studies. While direct applications of this compound in this context are not widely documented, the principles of using modified nucleotides for probe generation are well-established.

Nucleic acid probes can be labeled in several ways, including end-labeling, where a label is attached to one end of the probe, or through the incorporation of labeled nucleotides throughout the probe during its synthesis. The choice of labeling method depends on the specific application.

Table 3: Common Nucleic Acid Labeling and Detection Methods

| Method | Description |

|---|---|

| Radioactive Labeling | Incorporation of radioactive isotopes (e.g., ³²P, ³³P, ³⁵S, ¹²⁵I) into the probe. Detection is typically by autoradiography or phosphorimaging. |

| Non-Radioactive Labeling | Incorporation of haptens (e.g., biotin, digoxigenin) or fluorophores into the probe. |

| Biotin-Streptavidin Detection | Biotinylated probes are detected using streptavidin conjugated to an enzyme (e.g., alkaline phosphatase, horseradish peroxidase) that catalyzes a colorimetric or chemiluminescent reaction. |

In research assays, a probe containing this compound could be synthesized. The iodine atom could potentially be used to crosslink the probe to its target sequence upon exposure to UV light, a technique used to study nucleic acid-protein interactions. Alternatively, if radiolabeled with ¹²⁵I, the probe could be used in hybridization assays for sensitive detection of target sequences.

Advanced Methodological Approaches and Analytical Techniques in 2 ,5 Dideoxy 5 Iodouridine Research

Advanced Cell Culture Systems for Compound Evaluation

The initial evaluation of the biological activity of 2',5'-Dideoxy-5'-iodouridine relies on the use of advanced cell culture systems. These in vitro models provide a controlled environment to study the compound's effects at the cellular and molecular level.

A variety of established mammalian and viral cell lines are instrumental in assessing the efficacy and mechanism of action of this compound. The choice of cell line is dictated by the specific research question, such as determining antiviral activity or effects on cellular proliferation. For instance, in viral research, a panel of cell lines is often used to determine the spectrum of activity of a compound. While direct studies on this compound are specific, the methodologies can be inferred from research on structurally similar compounds like 5-iodo-2'-deoxyuridine. A study on the latter utilized several continuous cell lines to evaluate its effect on the plaque assay titers of human enteric viruses. nih.gov Such an approach allows for the identification of cell line-dependent synergistic or inhibitory effects.

| Cell Line | Type | Typical Application in Antiviral Research |

| BGM | Monkey Kidney | Enterovirus studies |

| L-132 | Human Embryonic Lung | General virology |

| HEL-299 | Human Embryonic Lung | General virology |

| RD | Human Rhabdomyosarcoma | Enterovirus and other viral studies |

This table is illustrative of cell lines that could be used for the evaluation of this compound based on methodologies for similar compounds.

Quantitative Radiometric Assays for Nucleic Acid Synthesis Measurement

Radiometric assays are a highly sensitive method for quantifying the synthesis of nucleic acids, providing insights into the impact of this compound on DNA and RNA replication. These assays typically involve the use of radiolabeled precursors that are incorporated into newly synthesized nucleic acids. The amount of incorporated radioactivity is then measured to determine the rate of synthesis.

For instance, a common approach is to use a radiolabeled nucleoside, such as tritium-labeled thymidine (B127349), to measure DNA synthesis. In the context of this compound research, the compound itself could be radiolabeled, for example with Iodine-125, to directly trace its incorporation into DNA. researchgate.net This method allows for the precise measurement of how the compound affects DNA synthesis in mammalian cells. nih.gov The development of novel and reliable radiometric methods allows for extremely sensitive determination of enzyme activities and metabolic transformations in various tissues and cell cultures. scispace.comnih.gov

Isopycnic and Sucrose (B13894) Gradient Centrifugation for DNA Analysis

Isopycnic and sucrose gradient centrifugation are powerful techniques used to separate and analyze DNA based on its physical properties. These methods are valuable in studying the effects of this compound on DNA integrity, replication, and repair.

Isopycnic centrifugation , often employing cesium chloride (CsCl) gradients, separates molecules based on their buoyant density. beckman.com This technique can be used to distinguish between normal DNA and DNA that has incorporated the heavier iodine atom from this compound, leading to an increase in its density. This method has been historically used to study the interaction of various substances with DNA. nih.govresearchgate.net

Sucrose gradient centrifugation , on the other hand, separates molecules based on their size and shape as they sediment through a gradient of increasing sucrose concentration. Alkaline sucrose gradients are particularly useful for analyzing the size of single-stranded DNA, allowing for the detection of DNA strand breaks or inhibition of DNA elongation caused by the incorporation of this compound. nih.gov

| Centrifugation Technique | Principle of Separation | Application in this compound Research |

| Isopycnic Centrifugation | Buoyant density | Detecting incorporation of the iodinated compound into DNA. |

| Sucrose Gradient Centrifugation | Size and shape (sedimentation rate) | Analyzing DNA strand breaks and effects on DNA replication. |

High-Performance Liquid Chromatography (HPLC) for Metabolic Profiling and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool in the research of this compound. It is widely used for both the assessment of the compound's purity and for studying its metabolic fate in biological systems.

For purity assessment , HPLC methods are developed to separate the parent compound from any impurities or degradation products. nih.govresearchgate.netnih.govidtdna.commdpi.com The high resolution of HPLC allows for the accurate quantification of the purity of a given sample of this compound, which is crucial for obtaining reliable experimental results.

In metabolic profiling , HPLC coupled with mass spectrometry (HPLC-MS) is a powerful technique to identify and quantify the metabolites of this compound in biological samples such as plasma or cell extracts. nih.govresearchgate.net This allows researchers to understand how the compound is processed by cellular enzymes, providing insights into its mechanism of action and potential pathways of inactivation or activation.

Kinetic and Mechanistic Enzymatic Assays

To understand the specific molecular targets of this compound, kinetic and mechanistic enzymatic assays are employed. These assays measure the activity of specific enzymes in the presence and absence of the compound to determine if it acts as an inhibitor or a substrate.

Enzymatic activity assays can be continuous or discontinuous. longdom.org In the context of a nucleoside analog like this compound, key enzymes to investigate would include those involved in nucleotide metabolism, such as thymidine kinase and DNA polymerases. By determining kinetic parameters like the inhibition constant (Ki) or the Michaelis constant (Km) and maximum velocity (Vmax) if it acts as a substrate, researchers can gain a detailed understanding of the compound's interaction with its target enzymes. These studies are fundamental to elucidating the precise mechanism by which this compound exerts its biological effects.

Future Directions and Emerging Research Avenues for 2 ,5 Dideoxy 5 Iodouridine

Rational Design of Next-Generation Analogs with Enhanced Specificity

The rational design of new analogs of 2',5'-Dideoxy-5'-iodouridine is a key strategy to improve efficacy and specificity. This approach relies on understanding the structure-activity relationships that govern the interaction of the nucleoside analog with its biological targets. By systematically modifying the structure of the parent compound, researchers aim to enhance desired activities while minimizing off-target effects.

Research into related compounds has demonstrated the viability of this strategy. For instance, in an effort to improve the antiviral efficacy of the closely related 5'-amino-2',5'-dideoxy-5-iodouridine (AIdU), researchers synthesized N-acetyl and N,3'-O-diacyl derivatives. amanote.com It was observed that N-acetylation increased the compound's ability to inhibit the deoxypyrimidine kinase of herpes simplex virus type 1 (HSV-1), whereas diacetylation had the opposite effect. amanote.com This highlights how specific chemical modifications can fine-tune the biological activity of a nucleoside analog.

Future design strategies for this compound analogs will likely focus on:

Modifications of the Sugar Moiety: Altering the sugar ring can influence the conformational preferences of the nucleoside, which is critical for its interaction with target enzymes.

Substitutions at the C5 Position: While the iodine atom is a key feature, exploring other substitutions on the pyrimidine (B1678525) base could modulate target binding and metabolic stability.

Prodrug Approaches: Converting the nucleoside analog into a prodrug can improve its bioavailability and cellular uptake. For example, lipid-masked prodrugs have been explored to enhance the delivery of other nucleoside analogs. nih.gov

The design of these next-generation analogs is often guided by structural biology, utilizing X-ray crystallography or cryo-electron microscopy data of the target protein in complex with the inhibitor to inform chemical modifications. nih.gov

Exploration of Novel Cellular and Viral Targets

While initial studies have identified certain targets for this compound and its derivatives, a significant avenue of future research lies in the discovery of novel cellular and viral proteins that interact with these compounds. Identifying new targets could expand the potential applications of this nucleoside analog.

Known targets for related uridine (B1682114) analogs include viral and bacterial enzymes essential for nucleic acid synthesis.

Viral Deoxypyrimidine Kinase: Derivatives of 5'-amino-2',5'-dideoxy-5-iodouridine have been shown to inhibit the deoxypyrimidine kinase of HSV-1. amanote.com

Bacterial Thymidine (B127349) Kinase: A triphosphate analog, 5-Iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate (AIdUTP), acts as a potent allosteric inhibitor of Escherichia coli thymidine kinase. arxiv.org

Viral Reverse Transcriptase: The related compound 2',3'-isopropylidene-5-iodouridine has demonstrated inhibitory activity against HIV-1, suggesting that viral reverse transcriptases are a potential target class. nih.govplos.org

Future research will likely explore a broader range of targets. A promising strategy is to investigate host-cell enzymes that are co-opted during viral infections or are crucial for the proliferation of pathogenic cells. nih.gov For example, human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in de novo pyrimidine biosynthesis, has been identified as an attractive host target for broad-spectrum antiviral agents. mdpi.comnih.gov Screening this compound and its analogs against such host factors could reveal previously unknown mechanisms of action.

| Target Class | Specific Example | Organism/Virus | Potential Role of Analog |

| Viral Kinases | Deoxypyrimidine Kinase | Herpes Simplex Virus 1 (HSV-1) | Inhibition of viral DNA synthesis |

| Viral Polymerases | Reverse Transcriptase | Human Immunodeficiency Virus (HIV-1) | Chain termination of viral DNA synthesis |

| Bacterial Kinases | Thymidine Kinase | Escherichia coli | Allosteric inhibition |

| Host Cell Enzymes | Dihydroorotate Dehydrogenase (DHODH) | Human | Inhibition of pyrimidine biosynthesis, broad-spectrum antiviral effect |

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a powerful drug discovery process that enables the rapid testing of thousands to millions of compounds for a specific biological activity. nih.govdovepress.comresearchgate.net Integrating this compound into HTS campaigns can accelerate the discovery of new applications and synergistic compound combinations.

HTS methodologies can be employed in several ways:

Screening for Synergistic Compounds: Libraries of small molecules can be screened to identify compounds that enhance the activity of this compound against a particular target.

Identifying Resistance Breakers: In research models where resistance to the nucleoside analog has developed, HTS can be used to find compounds that restore its efficacy.

Target Identification: HTS can help identify the cellular targets of this compound by screening it against panels of enzymes or cell lines with specific genetic modifications.

| HTS Approach | Description | Application for this compound |

| Biochemical Assays | Screening against isolated proteins (e.g., enzymes) to measure inhibition or activation. | Quantifying the inhibitory effect on specific viral or cellular polymerases and kinases. |

| Cell-Based Assays | Using engineered cell lines (e.g., with reporter genes) to measure a compound's effect on a cellular pathway. | Assessing antiviral activity in infected cells or cytotoxic effects in cancer cell lines. |

| Fluorescence-Based Assays | Employing fluorescently tagged analogs in competitive binding or fluorescence polarization assays. nih.govchemrxiv.org | Developing specific assays to screen for new inhibitors of a known target enzyme. |

| High-Content Screening (HCS) | Automated microscopy and image analysis to measure phenotypic changes in cells. | Identifying subtle cellular changes induced by the compound, potentially revealing its mechanism of action. |

Computational Modeling and Simulation for Predictive Activity

Computational methods are becoming indispensable in modern drug discovery for predicting the activity of new compounds and understanding their mechanisms of action at a molecular level. dovepress.com These in silico techniques can significantly rationalize the design and optimization of this compound analogs, saving time and resources.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govresearchgate.net For this compound, docking studies can be used to model its interaction with the active site of target enzymes like viral polymerases, providing insights into the structural basis of its activity and guiding the design of analogs with improved binding affinity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic movements of atoms in a molecule or a protein-ligand complex over time. dovepress.comnih.gov This can be used to assess the stability of the binding pose predicted by docking and to understand how the analog affects the protein's conformational dynamics. dovepress.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com By developing a QSAR model for a set of this compound analogs, researchers can predict the activity of newly designed, unsynthesized compounds based on their molecular descriptors. mdpi.com

These computational tools can be integrated into a workflow where new analog designs are first evaluated in silico for their predicted binding affinity and stability before being selected for chemical synthesis and experimental testing.

常见问题

Q. What synthetic methods are used to produce 2',5'-Dideoxy-5'-iodouridine for antiviral and anticancer studies?

The synthesis involves reducing 5'-azido-2',5'-dideoxy intermediates via the Staudinger reaction, followed by conversion to 5'-N-triphosphates using trisodium trimetaphosphate and Tris buffer. This method ensures high yield and purity, critical for reproducibility in antiviral and anticancer assays .

Q. How can researchers confirm the identity and purity of newly synthesized this compound?

Analytical techniques include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for exact mass verification (354.0174 g/mol). For novel compounds, these must be supplemented with elemental analysis and spectral data .

Q. What mechanisms underlie the inhibition of DNA synthesis by this compound in cancer cells?

The compound acts as a thymidine analog, incorporating into DNA during replication and causing chain termination. This disrupts DNA polymerase activity and induces apoptosis. Flow cytometry and immunofluorescence with anti-iododeoxyuridine antibodies are used to quantify incorporation efficiency .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC coupled with UV detection (λ = 260–280 nm) is standard. For trace quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) provides high sensitivity. Calibration curves using deuterated internal standards improve accuracy .

Q. How does this compound compare to Idoxuridine in antiviral activity?

Idoxuridine (2'-deoxy-5-iodouridine) shares structural similarity but differs in sugar moiety modification. Comparative studies require parallel in vitro assays (e.g., plaque reduction in herpes simplex virus) and cytotoxicity profiling in non-cancerous cell lines to assess selectivity .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in this compound efficacy between in vitro and in vivo models?

Optimize pharmacokinetic parameters (e.g., dosing frequency, bioavailability) using radiolabeled analogs (³H or ¹⁴C). Validate tissue-specific uptake via autoradiography or PET imaging. Cross-reference with transcriptomic data to identify resistance mechanisms .

Q. How can incorporation efficiency of this compound into DNA be enhanced for replication tracking?

Pre-treat cells with thymidine kinase inhibitors to reduce competition from endogenous thymidine. Synchronize cell cycles using serum starvation or chemical blockers (e.g., aphidicolin) to maximize S-phase uptake. Validate via dual-labeling with BrdU and flow cytometry .

Q. What challenges arise when comparing this compound with other nucleoside analogs (e.g., 5-fluorouracil)?

Key challenges include differences in metabolic activation pathways, off-target effects on RNA synthesis, and variable cross-resistance profiles. Use isogenic cell lines with defined mutations (e.g., thymidylate synthase knockdown) to isolate mechanism-specific effects .

Q. How to address cross-reactivity in immunological detection of this compound?

Validate antibody specificity using competitive ELISA with structurally similar analogs (e.g., 5-bromodeoxyuridine). Pre-adsorb antibodies with thymidine-conjugated resins to eliminate non-specific binding. Include negative controls lacking the analog in all assays .

Q. What protocols mitigate toxicity of this compound in long-term studies?

Use pulsatile dosing regimens to minimize cumulative DNA damage. Co-administer antioxidants (e.g., N-acetylcysteine) to reduce oxidative stress. Monitor mitochondrial toxicity via Seahorse extracellular flux analysis and adjust concentrations dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。